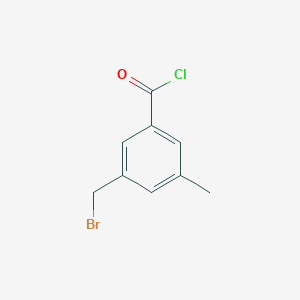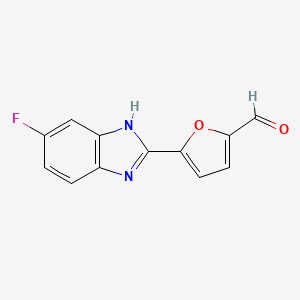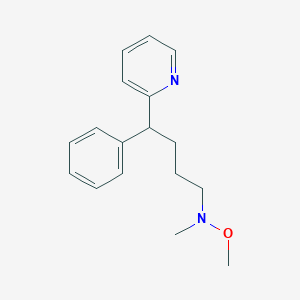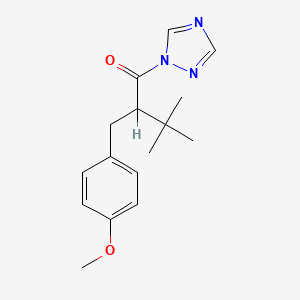![molecular formula C16H28ClNO B14325338 hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride CAS No. 101425-93-8](/img/structure/B14325338.png)
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride is a chemical compound with a complex structure that includes a hexyl group, a methoxyphenyl group, and an azanium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride typically involves multiple steps, including the formation of the hexyl group and the methoxyphenyl group, followed by their combination with the azanium ion. Common synthetic routes may include:
Formation of Hexyl Group: This can be achieved through the alkylation of a suitable precursor.
Formation of Methoxyphenyl Group: This involves the methoxylation of a phenyl ring.
Combination with Azanium Ion: The final step involves the reaction of the hexyl and methoxyphenyl groups with an azanium ion source, such as ammonium chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (palladium, platinum) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride can be compared with similar compounds such as:
Hexyl-[3-(2-hydroxyphenyl)propyl]azanium;chloride: Similar structure but with a hydroxy group instead of a methoxy group.
Hexyl-[3-(2-chlorophenyl)propyl]azanium;chloride: Contains a chloro group instead of a methoxy group.
Hexyl-[3-(2-nitrophenyl)propyl]azanium;chloride: Features a nitro group in place of the methoxy group.
Propriétés
Numéro CAS |
101425-93-8 |
|---|---|
Formule moléculaire |
C16H28ClNO |
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
hexyl-[3-(2-methoxyphenyl)propyl]azanium;chloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-3-4-5-8-13-17-14-9-11-15-10-6-7-12-16(15)18-2;/h6-7,10,12,17H,3-5,8-9,11,13-14H2,1-2H3;1H |
Clé InChI |
HNSNQCUREJMZTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[NH2+]CCCC1=CC=CC=C1OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)
![2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B14325277.png)
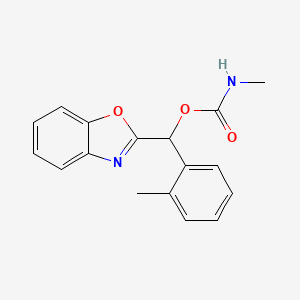
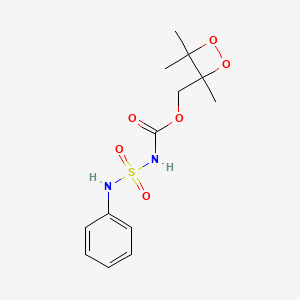
![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
![2-[(Hex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14325315.png)
![[1-(3,5-Diamino-1-phenyl-1H-pyrazol-4-yl)ethylidene]propanedinitrile](/img/structure/B14325318.png)
